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Compound of Interest

Compound Name: CISTULATE

Cat. No.: B1594370 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for

CISTULATE, scientifically known as methyl 3,3-dimethylbicyclo[2.2.1]heptane-2-carboxylate.

Due to the limited availability of publicly accessible, experimentally-derived spectra for this

specific compound, this document presents a compilation of expected spectroscopic values

based on the analysis of structurally similar bicyclic monoterpenoid esters. Detailed,

generalized experimental protocols for acquiring such data are also provided.

Chemical Structure and Properties
IUPAC Name: methyl 3,3-dimethylbicyclo[2.2.1]heptane-2-carboxylate

Synonyms: CISTULATE, Methyl camphenoate

CAS Number: 52557-97-8

Molecular Formula: C₁₁H₁₈O₂

Molecular Weight: 182.26 g/mol

Structure:

Figure 1: 2D representation of the CISTULATE molecule.
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Spectroscopic Data
The following tables summarize the expected quantitative data from Nuclear Magnetic

Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for

CISTULATE.

Table 1: Predicted ¹H NMR Spectroscopic Data
Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~ 3.65 s 3H -OCH₃ (Ester methyl)

~ 2.50 d 1H
H at C2 (α to

carbonyl)

~ 2.20 m 1H Bridgehead H

~ 1.80 - 1.20 m 7H
Bicyclic ring protons

(CH, CH₂)

~ 1.10 s 3H gem-dimethyl CH₃

~ 1.05 s 3H gem-dimethyl CH₃

Table 2: Predicted ¹³C NMR Spectroscopic Data
Chemical Shift (δ, ppm) Carbon Type Assignment

~ 175.0 C C=O (Ester carbonyl)

~ 51.5 CH₃ -OCH₃ (Ester methyl)

~ 50.0 C Quaternary C3 (gem-dimethyl)

~ 48.0 CH C2 (α to carbonyl)

~ 45.0 - 25.0 CH, CH₂ Bicyclic ring carbons

~ 25.0 CH₃ gem-dimethyl CH₃

~ 23.0 CH₃ gem-dimethyl CH₃
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Table 3: Predicted IR Spectroscopic Data
Wavenumber (cm⁻¹) Intensity Assignment

~ 2960 - 2870 Strong C-H stretch (alkane)

~ 1735 Strong C=O stretch (ester)

~ 1470 - 1450 Medium C-H bend (alkane)

~ 1200 - 1150 Strong C-O stretch (ester)

Table 4: Predicted Mass Spectrometry (MS) Data
m/z Ratio Relative Intensity Assignment

182 Medium [M]⁺ (Molecular ion)

151 Medium [M - OCH₃]⁺

123 Strong [M - COOCH₃]⁺

95 Very Strong
Fragmentation of the bicyclic

ring

81 Strong
Further fragmentation of the

bicyclic structure

Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Materials:

CISTULATE sample (5-10 mg for ¹H, 20-50 mg for ¹³C)

Deuterated chloroform (CDCl₃)

5 mm NMR tubes
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Pipettes

NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

Sample Preparation: Dissolve the CISTULATE sample in approximately 0.6 mL of CDCl₃ in a

clean, dry vial.

Transfer: Using a pipette, transfer the solution to a 5 mm NMR tube.

Acquisition:

Insert the sample into the NMR spectrometer.

Lock and shim the instrument to ensure a homogeneous magnetic field.

Acquire the ¹H NMR spectrum using standard parameters (e.g., 32 scans, 1-second

relaxation delay).

Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence (e.g., 1024

scans, 2-second relaxation delay).

Processing: Process the raw data (FID) by applying Fourier transformation, phase

correction, and baseline correction. Calibrate the chemical shifts using the residual solvent

peak (CDCl₃: δ 7.26 ppm for ¹H, δ 77.16 ppm for ¹³C).

Sample Preparation Data Acquisition Data Processing

Dissolve CISTULATE
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NMR Tube
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Spectrometer Lock and Shim Acquire Spectra
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Phase & Baseline Correction
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Figure 2: General workflow for NMR spectroscopic analysis.
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Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.

Materials:

CISTULATE sample (1-2 drops)

FTIR spectrometer with a liquid sample holder (e.g., NaCl or KBr plates)

Pipette

Procedure:

Background Scan: Record a background spectrum of the clean, empty sample holder.

Sample Application: Place a drop of the neat liquid CISTULATE sample onto one of the salt

plates and carefully place the second plate on top to create a thin film.

Acquisition: Place the sample holder in the spectrometer and acquire the IR spectrum,

typically over a range of 4000-400 cm⁻¹.

Analysis: Identify the characteristic absorption bands corresponding to the functional groups

in the molecule.

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern.

Materials:

CISTULATE sample

Mass spectrometer with an Electron Ionization (EI) source, often coupled with a Gas

Chromatograph (GC-MS).

Volatile solvent (e.g., dichloromethane or ethyl acetate)

Vial and syringe for sample introduction
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Procedure:

Sample Preparation: Prepare a dilute solution of the CISTULATE sample in a volatile

solvent.

Instrument Setup: Tune the mass spectrometer using a standard calibration compound. Set

the ionization mode to Electron Ionization (EI) with a standard energy of 70 eV.

Injection: Inject the sample into the GC-MS system. The GC will separate the compound

from the solvent and any impurities before it enters the mass spectrometer.

Data Acquisition: Acquire the mass spectrum, scanning a suitable mass range (e.g., m/z 40-

300).

Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce

structural information.

Representative Signaling Pathway: Olfactory
Transduction
As CISTULATE is primarily used as a fragrance ingredient, a relevant biological interaction is

its detection by olfactory receptors in the nasal epithelium. While a specific receptor for

CISTULATE has not been identified, the general mechanism of olfactory signal transduction

provides a logical framework for its potential biological activity.
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To cite this document: BenchChem. [An In-depth Technical Guide to the Spectroscopic Data
of CISTULATE]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1594370#spectroscopic-data-nmr-ir-ms-of-cistulate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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